Cas no 1546226-52-1 (3-(aminomethyl)-3-methylpentyldimethylamine)

3-(Aminomethyl)-3-methylpentyldimethylamine is a tertiary amine compound featuring both aminomethyl and dimethylamine functional groups. Its branched structure enhances steric hindrance, making it useful in applications requiring selective reactivity or controlled interactions. The presence of multiple amine groups allows for versatile coordination in catalysis, chelation, or surface modification processes. This compound is particularly valuable in organic synthesis, where its structural properties can influence reaction pathways or serve as an intermediate in the production of specialty chemicals. Its stability under various conditions and potential for further functionalization make it a practical choice for research and industrial applications requiring tailored amine-based reagents.
3-(aminomethyl)-3-methylpentyldimethylamine structure
1546226-52-1 structure
Product name:3-(aminomethyl)-3-methylpentyldimethylamine
CAS No:1546226-52-1
MF:C9H22N2
Molecular Weight:158.284382343292
CID:6411513
PubChem ID:83826558

3-(aminomethyl)-3-methylpentyldimethylamine 化学的及び物理的性質

名前と識別子

    • 3-(aminomethyl)-3-methylpentyldimethylamine
    • EN300-1142714
    • [3-(aminomethyl)-3-methylpentyl]dimethylamine
    • 1546226-52-1
    • インチ: 1S/C9H22N2/c1-5-9(2,8-10)6-7-11(3)4/h5-8,10H2,1-4H3
    • InChIKey: LALVZWHWHCHNKF-UHFFFAOYSA-N
    • SMILES: N(C)(C)CCC(C)(CN)CC

計算された属性

  • 精确分子量: 158.178298710g/mol
  • 同位素质量: 158.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 102
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • XLogP3: 1.2

3-(aminomethyl)-3-methylpentyldimethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1142714-0.1g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1 95%
0.1g
$943.0 2023-10-26
Enamine
EN300-1142714-0.05g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1 95%
0.05g
$900.0 2023-10-26
Enamine
EN300-1142714-0.5g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1 95%
0.5g
$1027.0 2023-10-26
Enamine
EN300-1142714-1g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1 95%
1g
$1070.0 2023-10-26
Enamine
EN300-1142714-10.0g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1
10g
$4606.0 2023-06-09
Enamine
EN300-1142714-1.0g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1
1g
$1070.0 2023-06-09
Enamine
EN300-1142714-5.0g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1
5g
$3105.0 2023-06-09
Enamine
EN300-1142714-5g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1 95%
5g
$3105.0 2023-10-26
Enamine
EN300-1142714-0.25g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1 95%
0.25g
$985.0 2023-10-26
Enamine
EN300-1142714-2.5g
[3-(aminomethyl)-3-methylpentyl]dimethylamine
1546226-52-1 95%
2.5g
$2100.0 2023-10-26

3-(aminomethyl)-3-methylpentyldimethylamine 関連文献

3-(aminomethyl)-3-methylpentyldimethylamineに関する追加情報

3-(Aminomethyl)-3-Methylpentyldimethylamine: An Overview of a Promising Compound (CAS No. 1546226-52-1)

3-(Aminomethyl)-3-methylpentyldimethylamine (CAS No. 1546226-52-1) is a novel compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in various areas, including drug development and chemical synthesis. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research findings associated with 3-(aminomethyl)-3-methylpentyldimethylamine.

Chemical Structure and Properties

3-(Aminomethyl)-3-methylpentyldimethylamine is a tertiary amine with a complex structure that includes an aminomethyl group and a branched alkyl chain. The molecular formula of this compound is C9H21N, and its molecular weight is approximately 147.27 g/mol. The presence of the aminomethyl group imparts significant reactivity to the molecule, making it a valuable intermediate in organic synthesis. The branched alkyl chain contributes to the compound's solubility and stability in various solvents.

The physical properties of 3-(aminomethyl)-3-methylpentyldimethylamine include its boiling point, melting point, and solubility. While specific data may vary depending on the source, typical values for the boiling point range from 180°C to 200°C under standard atmospheric pressure. The melting point is generally below room temperature, making it a liquid at ambient conditions. The compound is moderately soluble in water and highly soluble in organic solvents such as ethanol and dichloromethane.

Synthesis and Production

The synthesis of 3-(aminomethyl)-3-methylpentyldimethylamine can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 3-methylpentan-3-ylmagnesium bromide with formaldehyde followed by reductive amination using dimethylamine. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Recent advancements in catalytic methods have also shown promise in improving the efficiency of the synthesis process. For example, the use of heterogeneous catalysts such as palladium on carbon (Pd/C) has been reported to enhance the selectivity and yield of the reductive amination step. These developments not only reduce production costs but also minimize environmental impact by reducing waste generation.

Biological Activities and Applications

The biological activities of 3-(aminomethyl)-3-methylpentyldimethylamine have been the subject of extensive research due to its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant biological effects, including anti-inflammatory properties and neuroprotective activity.

In vitro studies have demonstrated that 3-(aminomethyl)-3-methylpentyldimethylamine can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human immune cells. This anti-inflammatory effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as nuclear factor-kappa B (NF-κB) activation.

Furthermore, preliminary animal studies have indicated that 3-(aminomethyl)-3-methylpentyldimethylamine may have neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's disease, this compound has been shown to reduce oxidative stress and prevent neuronal cell death. These findings suggest that it could be a promising candidate for developing new therapeutic agents for neurological disorders.

Clinical Trials and Future Prospects

The potential therapeutic applications of 3-(aminomethyl)-3-methylpentyldimethylamine have led to increased interest in conducting clinical trials to evaluate its safety and efficacy in humans. While preclinical studies have yielded promising results, further research is needed to validate these findings in clinical settings.

Ongoing clinical trials are focusing on assessing the pharmacokinetics, pharmacodynamics, and safety profile of this compound in healthy volunteers and patients with specific conditions such as chronic inflammation and neurodegenerative diseases. The results from these trials will provide crucial insights into the potential therapeutic benefits and limitations of 3-(aminomethyl)-3-methylpentyldimethylamine.

In addition to its direct therapeutic applications, 3-(aminom methyl)-3-m ethylpent yld imethy lamine strong > may serve as a valuable tool for understanding fundamental biological processes. Its unique structure and functional groups make it an excellent candidate for use in biochemical assays and cell-based models to study protein-protein interactions and signaling pathways. p > < p >< strong >Conclusion< / strong > p > < p >In summary ,< strong > 3 -( amin ometh yl ) - 3 - meth ylpent yl dimeth ylami ne< / strong > ( CAS No . 1546226 - 52 - 1 ) is a promising compound with diverse applications in chemistry , biology , and pharmaceutical research . Its unique chemical structure , biological activities , and potential therapeutic benefits make it an exciting area of ongoing investigation . As research continues to advance , we can expect further insights into the full potential of this compound , paving the way for new discoveries and innovations in the field . p > article > response >

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